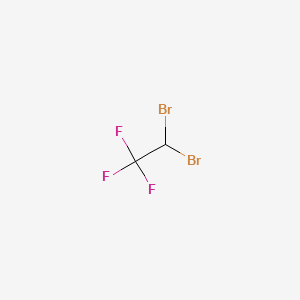

2,2-Dibromo-1,1,1-trifluoroethane

Übersicht

Beschreibung

2,2-Dibromo-1,1,1-trifluoroethane (DBTTF) is a halogenated hydrocarbon compound, with the chemical formula C2H2Br2F3. It is a colorless, volatile liquid, with a low boiling point and a sweet odor. DBTTF is a versatile compound with a wide range of applications in scientific research, from synthesis and characterization to analytical and biological studies.

Wissenschaftliche Forschungsanwendungen

Catalytic Cleavage and Synthesis

Transition-metal catalysis involving Ni(0) or Cu(0) has been employed for the reductive cleavage of unactivated carbon-halogen bonds in chloro-fluoroethanes, leading to the formation of compounds like 1,1,1-trifluoroethane and 1,1-difluoroethylene. This process, facilitated by a single electron transfer (SET), showcases the potential of 2,2-Dibromo-1,1,1-trifluoroethane in synthetic organic chemistry and material science for generating valuable fluorinated compounds with high yields (Xiaojun & Qing-Yun, 2012).

Environmental and Recycling Research

Research has been conducted on the reductive dechlorination of chloro-fluoroethanes to address the recycling problem of halogenated waste materials. For example, 1,2,2-trichloro-1,1-difluoroethane, a waste product from the production of 2,2-dichloro-1,1,1-trifluoroethane, has been converted to 1-chloro-2,2-difluoroethylene, demonstrating an efficient method for managing and repurposing industrial waste, which has implications for environmental sustainability and industrial processes (Wang, Yang, & Xiang, 2013).

Advanced Material Synthesis

The compound has been utilized in the synthesis of advanced materials, such as the preparation of 1,1-difluoroallenes. These compounds are synthesized through reactions involving halogenated intermediates derived from this compound, indicating its role in creating novel materials with potential applications in pharmaceuticals, agrochemicals, and material science (Oh, Fuchibe, Yokota, & Ichikawa, 2012).

Chemical Reaction Mechanisms

The chemical properties and reaction mechanisms of halogenated ethanes, including those similar to this compound, have been extensively studied. Insights into processes such as 'entrainment' in SRN1 reactions highlight the complex behaviors and reactivities of these compounds, contributing to a deeper understanding of their roles in synthetic and mechanistic chemistry (Tang & Chen, 2015).

Physical Property Investigations

Studies on the physical properties of related halogenated compounds, such as viscosity measurements, provide critical data for various applications, including refrigerants, aerosol propellants, and in the design of chemical processes. Understanding the viscosity and other physical properties of these compounds under different conditions is essential for their effective and safe industrial use (Yokoyama & Takahashi, 2000).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced .

Wirkmechanismus

Target of Action

It is known that this compound is a highly stable and inert solvent , suggesting that it may interact with a broad range of biological molecules.

Result of Action

It is known that this compound can be irritating to the skin, eyes, and mucous membranes , suggesting that it may cause cellular damage or inflammation.

Action Environment

The action of 1,1-Dibromo-2,2,2-Trifluoroethane can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature . Moreover, its efficacy as a solvent can be influenced by the presence of other substances in the environment. It should be stored in a sealed container, away from heat sources and oxidizing agents, and used in a well-ventilated area .

Eigenschaften

IUPAC Name |

2,2-dibromo-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2F3/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQQQYGEDJGUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956814 | |

| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-30-3 | |

| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIBROMO-1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP48K9DXNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

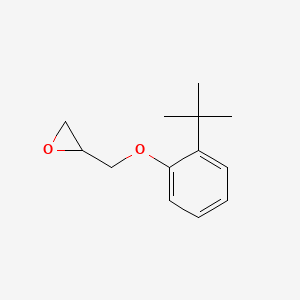

Retrosynthesis Analysis

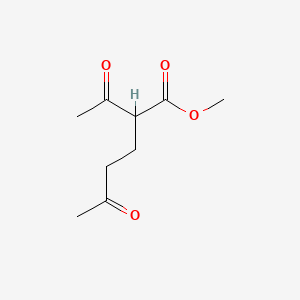

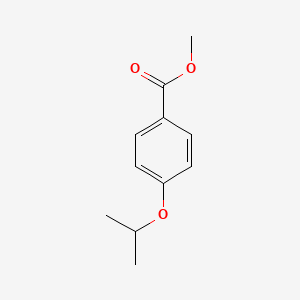

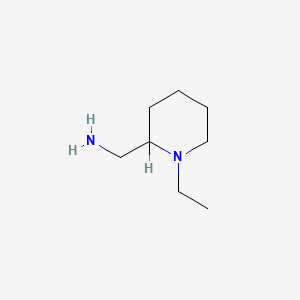

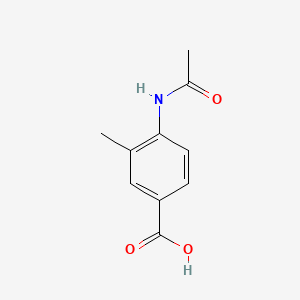

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

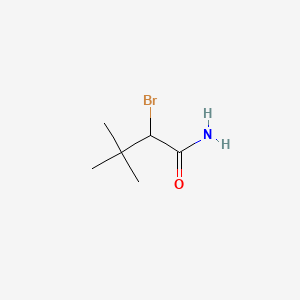

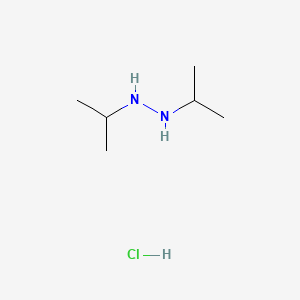

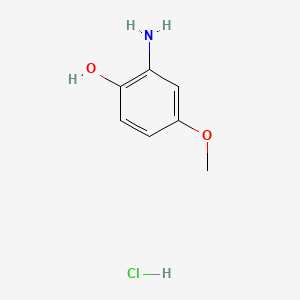

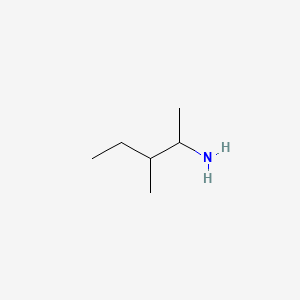

Feasible Synthetic Routes

Q1: Why is the iso-form of 1,1-dibromoethane not observed in photolysis experiments, while it is the dominant product in the photolysis of 1,1-dibromo-2,2,2-trifluoroethane?

A: The absence of the iso-form of 1,1-dibromoethane (1,1-EDB) in photolysis experiments, despite its theoretical stability, can be attributed to the energetics of the potential energy surface (PES). Theoretical studies suggest that although the iso-form is a minimum on the PES, the barrier for further reactions, such as HBr elimination, lies lower than the barrier for isomerization from the parent 1,1-EDB. [] This implies that once the excited state of 1,1-EDB is populated, it preferentially undergoes elimination reactions rather than isomerizing to the iso-form.

Q2: How do the photodecomposition pathways of 1,1-dibromoethane differ from its structural isomer, 1,2-dibromoethane?

A: While both 1,1-dibromoethane (1,1-EDB) and 1,2-dibromoethane (1,2-EDB) undergo photodecomposition to yield elimination products, the underlying mechanisms and product distributions differ. In 1,1-EDB, both Br₂ elimination (forming C₂H₄ or C₂H₂) and HBr elimination (forming vinyl bromide) occur. Theoretical studies highlight the role of the iso-form of 1,1-EDB as a key intermediate in these eliminations, particularly in the sequential pathway for HBr elimination. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.